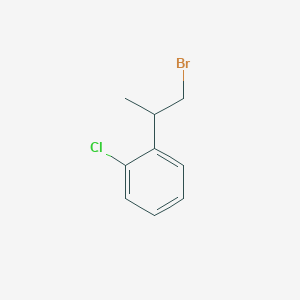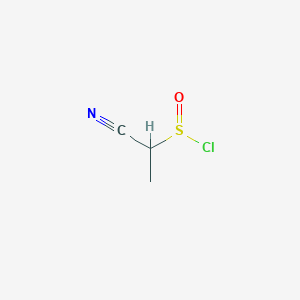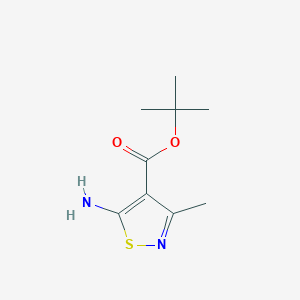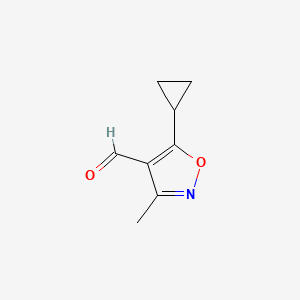
1-(1-Bromopropan-2-yl)-2-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)-2-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloropropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the propyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Bromopropan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or other functional groups through nucleophilic substitution reactions (SN1 or SN2 mechanisms).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) or other strong bases are commonly used to facilitate the substitution of the bromine atom.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include alkanes or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features make it a valuable precursor in drug synthesis.
Material Science: It is used in the synthesis of polymers and other advanced materials
Chemical Biology: Researchers use the compound to study biological pathways and interactions. Its derivatives can be used as probes or inhibitors in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)-2-chlorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropan-2-yl)-2-chlorobenzene can be compared with other similar compounds such as:
1-(1-Bromopropan-2-yl)-3-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
1-(1-Bromopropan-2-yl)-4-chlorobenzene: Another positional isomer with the chlorine atom in the para position.
1-Bromo-2-chlorobenzene: Lacks the propyl group, making it less reactive in certain substitution reactions.
2-Bromo-1-chloropropane: A simpler structure with only three carbon atoms, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C9H10BrCl |
|---|---|
Molekulargewicht |
233.53 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)-2-chlorobenzene |
InChI |
InChI=1S/C9H10BrCl/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
BSGAIIGQYTVPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)








